molecular formula C8H11ClN2 B044281 2-(Chloromethyl)-3,5,6-trimethylpyrazine CAS No. 123624-90-8

2-(Chloromethyl)-3,5,6-trimethylpyrazine

Número de catálogo: B044281
Número CAS: 123624-90-8
Peso molecular: 170.64 g/mol
Clave InChI: NNXBZTOMYBIUGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Chloromethyl)-3,5,6-trimethylpyrazine is a halogenated pyrazine derivative widely utilized as a key intermediate in medicinal chemistry. Its synthesis involves multiple steps, including oxidation, acetylation, and chlorination (e.g., using SOCl₂ in CH₂Cl₂) . This compound serves as a precursor for neuroprotective agents, such as ligustrazine derivatives, due to its reactive chloromethyl group, which enables facile conjugation with phenolic or heterocyclic moieties . For instance, derivative 2c (containing ether linkages) demonstrated superior neuroprotective activity (EC₅₀ = 1.07 μM) and plasma stability compared to ester-based analogs like T-VA .

Propiedades

Número CAS

123624-90-8

Fórmula molecular

C8H11ClN2

Peso molecular

170.64 g/mol

Nombre IUPAC

2-(chloromethyl)-3,5,6-trimethylpyrazine

InChI

InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3

Clave InChI

NNXBZTOMYBIUGR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)CCl)C

SMILES canónico

CC1=C(N=C(C(=N1)C)CCl)C

Sinónimos

2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine can be achieved through different methods. One common approach involves the free radical halogenation of 3,5,6-trimethyl-pyrazine using N-chlorosuccinimide in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out under controlled conditions with light irradiation to initiate the halogenation process .

Industrial Production Methods: In industrial settings, the synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine often employs a multi-step process to ensure high yield and purity. The process may involve initial acetylation, followed by hydrolysis and mild halogenation using reagents like tosyl chloride, triethylamine, and 4-dimethylaminopyridine. This method is preferred for its mild reaction conditions and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloromethyl-3,5,6-trimethyl-pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis
2-(Chloromethyl)-3,5,6-trimethylpyrazine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles such as amines or hydroxides, facilitating the creation of diverse pyrazine derivatives. This versatility makes it a valuable building block in synthetic organic chemistry.

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of Cl with nucleophiles (e.g., amines)
OxidationFormation of oxidized pyrazine derivatives
ReductionConversion of chloromethyl to methyl group

Biological Research

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various microbial strains, making it a candidate for drug development targeting infections caused by resistant microorganisms.

Microbial StrainActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective properties. Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. For instance, a derivative demonstrated an EC50 value of 4.249 µM in protecting PC12 cells from cobalt chloride-induced toxicity.

CompoundEC50 (µM)Effect
Derivative 4a4.249Protects against cobalt chloride-induced toxicity
TMP (control)64.459Less effective than derivative 4a

Pharmaceutical Applications

The compound's reactivity allows for the exploration of its potential use in drug development. Its ability to modify biological targets suggests that it could be utilized to design molecules with specific therapeutic effects. Research into its interactions with enzymes or receptors involved in microbial growth and neuroprotection is ongoing.

Agrochemical Applications

In the agrochemical sector, this compound is utilized due to its functional versatility. It can be involved in the synthesis of agrochemicals that target pests or diseases affecting crops.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal highlighted the compound's efficacy against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Neuroprotective Mechanism Investigation : Research focused on understanding the mechanisms through which this compound protects neuronal cells has indicated its role in modulating oxidative stress pathways.

Mecanismo De Acción

The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .

Comparación Con Compuestos Similares

2-Bromomethyl-3,5,6-trimethylpyrazine

  • Substituent : Bromomethyl group.
  • Synthesis: Reacting (3,5,6-trimethylpyrazin-2-yl)methanol with PBr₃ in DCM .
  • Applications : Intermediate for disulfide-linked conjugates (e.g., TMP-DTPA) in redox-sensitive drug delivery systems .
  • Key Difference : Bromine’s higher atomic radius and polarizability enhance reactivity in alkylation reactions compared to chlorine .

(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP)

  • Substituent : Chlorostyryl group.
  • Bioactivity : Antioxidant and anticancer agent; induces IRE1α-dependent ER stress and mitochondrial apoptosis in A549 NSCLC cells (EC₅₀ = 24.9 nM) .
  • Key Difference : The styryl group enables π-π interactions with cellular targets, unlike the chloromethyl group, which primarily serves as a synthetic handle .

2-Ethyl-3,5,6-trimethylpyrazine

  • Substituent : Ethyl group.
  • Applications : Semiochemical in orchids (e.g., Drakaea livida) to attract thynnine wasps .
  • Key Difference: The non-polar ethyl group reduces solubility in aqueous environments, limiting pharmaceutical utility compared to halogenated analogs .

Tetramethylpyrazine (TMP)

  • Substituent: No functional group (parent compound).
  • Bioactivity : Neuroprotective and anti-inflammatory effects; treats ischemic stroke and acute lung injury .
  • Limitation : Rapid plasma metabolism (e.g., ester derivatives like T-VA are unstable), necessitating structural modifications for stability .

TBN (2-[[(1,1-Dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine)

  • Substituent : Nitrone moiety.
  • Bioactivity : Scavenges free radicals, reduces Aβ plaques in Alzheimer’s models, and crosses the blood-brain barrier (AUC₀–₃₆₀ in brain = 2.48 mg·min·g⁻¹) .
  • Key Advantage : The nitrone group enhances antioxidant capacity, a feature absent in this compound .

Structure-Activity Relationships (SAR) and Stability

  • Ether vs. Ester Linkages : Ether-linked derivatives (e.g., 2c ) exhibit higher plasma stability than esters due to resistance to esterase-mediated hydrolysis .
  • Halogen Effects : Chlorine and bromine improve leaving group ability, facilitating nucleophilic substitutions for conjugate synthesis .
  • Functional Group Impact : Nitrone (TBN) and chlorostyryl (CSTMP) groups introduce distinct mechanisms (e.g., radical scavenging vs. apoptosis induction), highlighting the role of substituents in target specificity .

Data Tables

Table 1. Comparative Overview of Pyrazine Derivatives

Compound Substituent Key Bioactivity/Application Stability/Notes Reference
2-(Chloromethyl)-3,5,6-TMP Chloromethyl Intermediate for neuroprotectants Plasma-stable derivatives (e.g., 2c )
2-Bromomethyl-3,5,6-TMP Bromomethyl Drug delivery conjugates Higher reactivity than Cl
CSTMP Chlorostyryl Anticancer (NSCLC) Induces ER stress
2-Ethyl-3,5,6-TMP Ethyl Insect attractant Low aqueous solubility
TMP None Neuroprotection, anti-inflammatory Rapid metabolism
TBN Nitrone Neuroprotection, Aβ reduction Crosses BBB

Q & A

Q. What are the optimized synthetic routes for 2-(Chloromethyl)-3,5,6-trimethylpyrazine, and how are intermediates characterized?

The compound is synthesized via a multi-step route starting with oxidation and acetylation reactions. Key steps include:

  • Step 1 : Treatment of ligustrazine with acetic acid (AcOH) and hydrogen peroxide (H₂O₂) at 90°C for 4 hours to introduce hydroxyl groups .
  • Step 2 : Acetylation with acetic anhydride (Ac₂O) under reflux (105°C, 2.5 h) to protect functional groups .
  • Step 3 : Chlorination using thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0°C for 2.5 hours to yield the final chloromethyl derivative .
    Intermediates are characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Impurities (e.g., brominated byproducts) are monitored via silica gel column chromatography .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • Chromatography : HPLC-UV with C18 columns and mobile phases like acetonitrile/water (70:30) is used for purity checks (e.g., >95% purity) .
  • Spectroscopy : ¹H/¹³C NMR (JEOL ECZ600R/S1) confirms substitution patterns. For example, the chloromethyl group appears as a triplet at δ 4.2–4.5 ppm .
  • Mass spectrometry : MALDI-TOF (Bruker ultrafleXtreme) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 199.05) .

Advanced Research Questions

Q. How does this compound serve as a precursor for antitumor derivatives, and what experimental models validate efficacy?

The chloromethyl group enables alkylation reactions to generate prodrugs or targeted conjugates:

  • Example : Reaction with 3,3'-dithiodipropionic acid (DTPA) forms redox-sensitive disulfide-linked conjugates (75–85% yield) for tumor-specific drug release .
  • Biological validation : Derivatives like CSTMP [(E)-2-(2-chlorostyryl)-3,5,6-trimethylpyrazine] show IRE1α-dependent ER stress and mitochondrial apoptosis in A549 NSCLC cells (IC₅₀ = 24.9 nM). Efficacy is confirmed via:
    • CAM assay : Angiogenesis inhibition (>50% reduction in vessel density) .
    • Cell viability assays : MTT or LDH release in HUVECs and cancer cell lines .

Q. What contradictions exist in pharmacokinetic data, and how can they be resolved methodologically?

  • Contradiction : Plasma stability studies in rats show variability in half-life (t₁/₂ = 2–6 h) depending on derivatization (e.g., nitrone derivatives extend t₁/₂ by 3-fold) .
  • Resolution : Use species-specific microsomal assays to identify metabolic hotspots. For example, cytochrome P450 (CYP3A4) metabolism can be inhibited with ketoconazole to improve stability .

Q. How do structural modifications impact mechanistic pathways (e.g., mTOR vs. MEK/ERK inhibition)?

  • mTOR pathway : Chloromethyl derivatives with bulky substituents (e.g., styryl groups) inhibit mTORC1, reducing cap-dependent translation in HRPC cells (IC₅₀ = 1.2 µM) .
  • MEK/ERK pathway : Smaller derivatives (e.g., methyl esters) preferentially block Ras/Raf interactions, suppressing ERK phosphorylation (p-ERK reduction by 60% at 10 µM) .
  • Experimental design : Use Western blotting and kinase activity assays (e.g., ADP-Glo™) to profile pathway selectivity .

Q. What strategies mitigate toxicity during in vivo studies, particularly for reactive intermediates?

  • Challenge : Crude 2-(bromomethyl)-3,5,6-trimethylpyrazine (70% purity) causes mucous membrane irritation in rodents .
  • Solutions :
    • Purification : Column chromatography with ethyl acetate/hexane (1:3) improves purity to >98% .
    • Prodrug design : Mask reactive chloromethyl groups with acetyl or PEGylated linkers to reduce acute toxicity (LD₅₀ increases from 300 mg/kg to >1 g/kg) .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation ) .
  • Advanced characterization : Employ isotope-labeled synthesis (e.g., ¹⁵N/¹⁴N ratios) to track metabolic fate .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.